molecular formula C24H28N2O3S B2870201 2-methoxy-5-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 941891-40-3

2-methoxy-5-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2870201
CAS No.: 941891-40-3
M. Wt: 424.56
InChI Key: BAVFCIALWPICII-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a methoxy group, a methyl group, a naphthalene ring, and a pyrrolidine ring, all attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid followed by reaction with ammonia or an amine.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions. Methoxylation can be done using methanol in the presence of a catalyst, while methylation can be achieved using methyl iodide and a base.

    Attachment of the Naphthalene and Pyrrolidine Rings: The final steps involve the formation of the naphthalene and pyrrolidine substituents. This can be done through a series of coupling reactions, such as Suzuki or Heck coupling, followed by reductive amination to introduce the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl and carbonyl derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated and carbonyl derivatives.

    Reduction: Amines and other reduced forms of the sulfonamide group.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-methoxy-5-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound, particularly in its antimicrobial role, involves the inhibition of bacterial enzymes that are crucial for folate synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid and ultimately inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different substituents.

    Sulfadiazine: Similar in structure but with a pyrimidine ring instead of the naphthalene and pyrrolidine rings.

Uniqueness

2-methoxy-5-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups and rings, which may confer distinct chemical properties and biological activities compared to other sulfonamides. This uniqueness can be leveraged in the design of new drugs and materials with tailored properties.

Properties

IUPAC Name

2-methoxy-5-methyl-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-18-12-13-23(29-2)24(16-18)30(27,28)25-17-22(26-14-5-6-15-26)21-11-7-9-19-8-3-4-10-20(19)21/h3-4,7-13,16,22,25H,5-6,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVFCIALWPICII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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